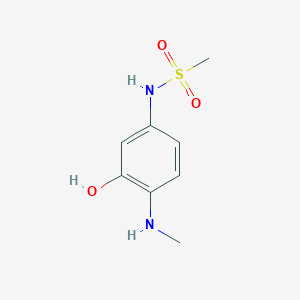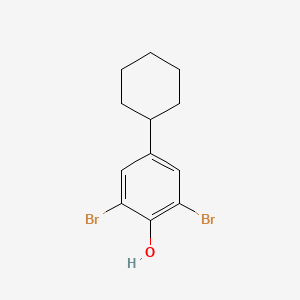
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a pyridine ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Phenoxy Group: The phenoxy group is attached to the pyridine ring using a coupling reaction, such as the Ullmann reaction or Suzuki coupling.
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic substitution or other suitable methods.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups like amines or ethers.
科学研究应用
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the pyridine ring may facilitate interactions with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
4-Methyl-2-(2-oxo-4-phenoxypyridin-1(2H)-yl)pentanoic acid: Lacks the trifluoromethoxy group, which may result in different biological activity.
2-(2-Oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)acetic acid: Similar structure but with an acetic acid group instead of a pentanoic acid group.
Uniqueness
The presence of the trifluoromethoxy group in 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid distinguishes it from similar compounds, potentially enhancing its biological activity and stability. This unique feature makes it a valuable compound for various research applications.
属性
分子式 |
C18H18F3NO5 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
4-methyl-2-[2-oxo-4-[2-(trifluoromethoxy)phenoxy]pyridin-1-yl]pentanoic acid |
InChI |
InChI=1S/C18H18F3NO5/c1-11(2)9-13(17(24)25)22-8-7-12(10-16(22)23)26-14-5-3-4-6-15(14)27-18(19,20)21/h3-8,10-11,13H,9H2,1-2H3,(H,24,25) |
InChI 键 |
SBZYIWBDVWHJBE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)O)N1C=CC(=CC1=O)OC2=CC=CC=C2OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)


![Diphenyl[(trimethylsilyl)ethynyl]phosphane](/img/structure/B12096950.png)

![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)
![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)




![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)
